![molecular formula C9H9ClO3 B2370733 (6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol CAS No. 170353-57-8](/img/structure/B2370733.png)

(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

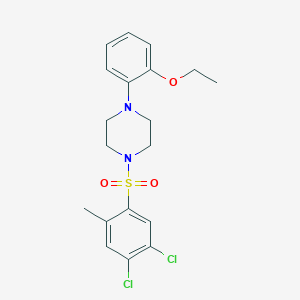

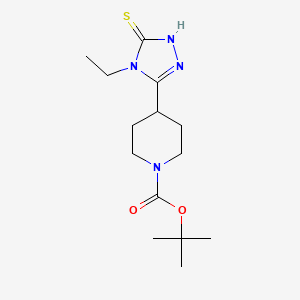

“(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol” is a chemical compound with the linear formula C9H9ClO3 . It is a white to yellow solid and has a molecular weight of 200.62 .

Synthesis Analysis

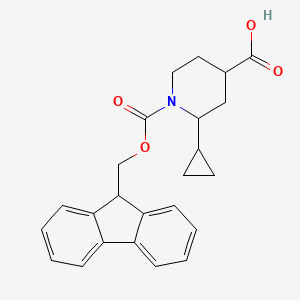

The synthesis of similar compounds has been discussed in various studies . For instance, one method involves using 2,3-dihydroxybenzoic acid as the initial material, followed by alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route is said to encompass fewer side reactions, simplifies the synthetic and isolation process, and increases yield with higher purity .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2 . This indicates the presence of a chlorine atom, a methanol group, and a benzodioxin ring in the structure.Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 200.62 and its storage temperature is 2-8°C .Applications De Recherche Scientifique

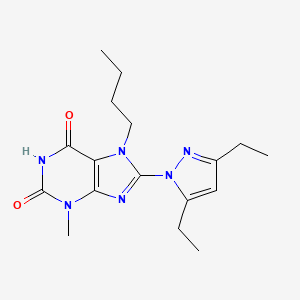

- JNJ-26489112 exhibits excellent anticonvulsant activity in rodents against audiogenic, electrically induced, and chemically induced seizures .

- Flavonoids demonstrate antioxidant, anti-proliferative, anti-tumor, anti-microbial, anti-inflammatory, and anti-cardiovascular disease properties .

- Researchers have used similar fragments to construct blue-emissive phenanthroimidazole-functionalized molecules .

- Pd-catalyzed asymmetric intramolecular aryl C–O bond formation with similar compounds leads to 2-hydroxymethyl-1,4-benzodioxanes .

Anticonvulsant Properties

Medicinal Chemistry and Antioxidant Properties

Flavonoid Self-Defense System Modification

Blue-Emissive Phenanthroimidazole-Functionalized Molecules

Synthesis of 2-Hydroxymethyl-1,4-benzodioxanes

Doxazosin Synthesis

These applications highlight the versatility and potential of JNJ-26489112 in various scientific contexts. Researchers continue to explore its properties and applications, making it an intriguing compound for further investigation. 🌟

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Mode of Action

It is known that the compound is involved in a palladium-catalyzed highly enantioselective intramolecular o-arylation . This process forms important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols based on an asymmetric desymmetrization strategy .

Biochemical Pathways

The compound’s involvement in the formation of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols suggests it may play a role in related biochemical pathways .

Propriétés

IUPAC Name |

(6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJINDSYFYHYUEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(O1)C=C(C=C2)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2370650.png)

![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide](/img/structure/B2370655.png)

![9-isopentyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2370657.png)

![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-(methylsulfonyl)-N-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-nitroaniline](/img/structure/B2370666.png)

![(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2370670.png)

![3-(4-(Tert-butyl)phenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370671.png)

![1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde](/img/structure/B2370672.png)

![Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B2370673.png)